molecular formula C16H20IN3O3 B5416382 3-[4-(2-hydroxyethyl)-1-piperazinyl]-1-(4-iodophenyl)-2,5-pyrrolidinedione

3-[4-(2-hydroxyethyl)-1-piperazinyl]-1-(4-iodophenyl)-2,5-pyrrolidinedione

Cat. No. B5416382
M. Wt: 429.25 g/mol
InChI Key: FCIPFAHPXFIZEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[4-(2-hydroxyethyl)-1-piperazinyl]-1-(4-iodophenyl)-2,5-pyrrolidinedione, also known as iodixanol, is a nonionic, water-soluble contrast agent used in medical imaging. It is commonly used in X-ray computed tomography (CT) scans and angiography procedures. Iodixanol has a unique chemical structure that allows it to provide high-quality images with minimal side effects.

Mechanism of Action

Iodixanol works by increasing the contrast between different tissues in the body. It does this by absorbing X-rays differently than surrounding tissues. This allows for clearer images to be produced during medical imaging procedures.
Biochemical and Physiological Effects:
Iodixanol is a nonionic contrast agent, which means it has a low osmolality and does not cause significant changes in blood pressure or heart rate. It is also rapidly eliminated from the body through the kidneys, which reduces the risk of toxicity. However, some patients may experience mild side effects such as nausea, vomiting, and headache.

Advantages and Limitations for Lab Experiments

Iodixanol has several advantages for use in lab experiments. It is non-toxic, water-soluble, and has a low osmolality, which makes it ideal for use in cell culture and in vivo experiments. However, it is relatively expensive compared to other contrast agents and may not be suitable for all types of experiments.

Future Directions

There are several future directions for research involving 3-[4-(2-hydroxyethyl)-1-piperazinyl]-1-(4-iodophenyl)-2,5-pyrrolidinedione. One area of interest is the development of new contrast agents with improved properties, such as increased solubility and lower toxicity. Another direction is the use of this compound in combination with other imaging techniques, such as magnetic resonance imaging (MRI) and positron emission tomography (PET), to improve the accuracy of medical imaging. Additionally, researchers are exploring the use of this compound in targeted drug delivery systems, where it could be used to deliver drugs directly to specific tissues or organs.

Synthesis Methods

Iodixanol is synthesized through a multistep process that involves the reaction of 5-iodo-2,4-dimethyl-1H-pyrrole-3-carboxylic acid with 1,2-bis(2-hydroxyethyl) piperazine. The resulting intermediate is then reacted with phosgene to form the final product.

Scientific Research Applications

Iodixanol has been extensively studied in the field of medical imaging. It is used to enhance the contrast of blood vessels and organs in CT scans and angiography procedures. Its unique chemical properties make it an ideal contrast agent for these procedures as it provides high-quality images with minimal side effects.

properties

IUPAC Name

3-[4-(2-hydroxyethyl)piperazin-1-yl]-1-(4-iodophenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20IN3O3/c17-12-1-3-13(4-2-12)20-15(22)11-14(16(20)23)19-7-5-18(6-8-19)9-10-21/h1-4,14,21H,5-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCIPFAHPXFIZEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C2CC(=O)N(C2=O)C3=CC=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20IN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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